REACTION_CXSMILES
|
[C:1]1([Si:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([Cl:9])Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]([Mg]Cl)([CH3:18])[CH3:17]>C1COCC1>[C:10]1([Si:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH:16]([CH3:18])[CH3:17])[Cl:9])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mildly ethothermic reaction
|
Type
|
ADDITION
|
Details
|
After the conclusion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The formed salt and the solvent were removed from the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |